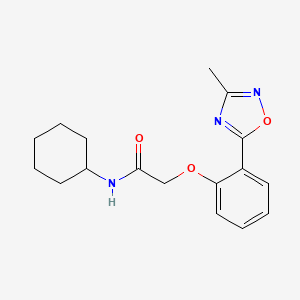
N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as DFP-10825, is a novel small molecule inhibitor that has shown potential in various scientific research applications. It is a member of the acetamide class of compounds and has a molecular weight of 456.5 g/mol.
Mécanisme D'action
N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide works by inhibiting the activity of a specific enzyme called phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of intracellular signaling pathways that are important for cell growth, inflammation, and cardiovascular function. By inhibiting PDE10A, N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can modulate these signaling pathways and exert its therapeutic effects.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, reduction of inflammatory cytokine production, and modulation of cardiovascular function. In cancer cells, N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide inhibits the activity of PDE10A, which leads to a decrease in intracellular cAMP levels and subsequent inhibition of cell proliferation. In inflammation, N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide reduces the production of inflammatory cytokines by inhibiting the activity of PDE10A in immune cells. In cardiovascular function, N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide modulates the activity of PDE10A in the heart and blood vessels, which leads to a reduction in atherosclerotic plaque formation and improvement in cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has various advantages and limitations for lab experiments. One advantage is that it has a well-established synthesis method and has been extensively studied in various scientific research applications. Another advantage is that it has a high degree of selectivity for PDE10A, which reduces the risk of off-target effects. However, one limitation is that it has poor solubility in water, which can make it difficult to use in certain experimental settings. Another limitation is that it has not yet been extensively studied in human clinical trials, which limits its potential for translation to clinical use.
Orientations Futures
There are several future directions for the study of N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One direction is to further elucidate its mechanism of action and identify additional intracellular signaling pathways that it modulates. Another direction is to study its potential for combination therapy with other small molecule inhibitors or chemotherapeutic agents. Additionally, future studies could investigate its potential for use in other scientific research applications, such as neurodegenerative diseases or metabolic disorders. Overall, N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has shown significant potential as a novel small molecule inhibitor with various scientific research applications, and further studies are needed to fully understand its therapeutic potential.
Méthodes De Synthèse
N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is synthesized through a multistep process that involves the reaction of 2,4-difluoroaniline with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of a base. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product, N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. The synthesis method of N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is well-established and has been published in various scientific journals.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has shown potential in various scientific research applications, including cancer research, inflammation research, and cardiovascular research. In cancer research, N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In inflammation research, N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In cardiovascular research, N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to reduce the formation of atherosclerotic plaques in animal models.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c19-13-3-8-17(16(20)11-13)21-18(23)12-26-14-4-6-15(7-5-14)27(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXSHMQCNKWXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



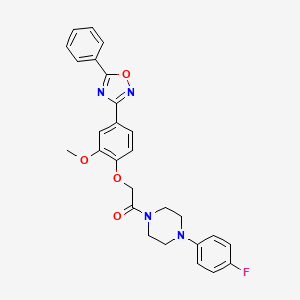
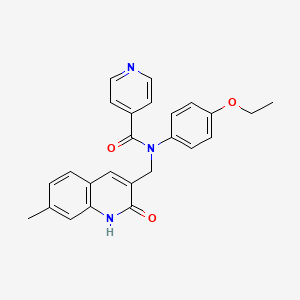

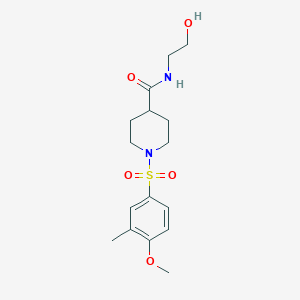
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)

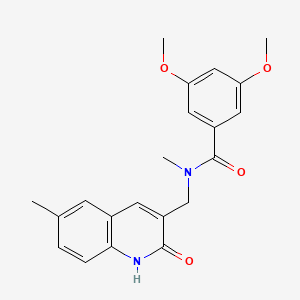

![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)


